3-Azabicyclo[3.1.1]heptan-6-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-1-5(6)3-7-2-4/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJOIYABJNMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389441-76-2 | |
| Record name | 3-azabicyclo[3.1.1]heptan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Significance of Bridged Azabicyclic Systems in Organic Synthesis
Bridged azabicyclic systems, which feature a nitrogen atom as part of a bicyclic ring structure, are not a new curiosity in organic chemistry. Their skeletons are found in a vast array of naturally occurring alkaloids, many with potent biological activities. cdnsciencepub.com A well-known example is epibatidine, an alkaloid extracted from the skin of an Ecuadorian poison frog, which is based on the 7-azabicyclo[2.2.1]heptane skeleton and has been a subject of intense study. le.ac.uk The inherent conformational rigidity of these bridged systems has long been recognized as a key feature, as it can pre-organize functional groups in a specific spatial orientation, potentially enhancing binding affinity to biological targets. ontosight.ai
Historically, the synthesis of these complex structures posed significant challenges. Early synthetic efforts dating back to the 1970s explored various routes, such as the intramolecular cyclization of N-chloramines to create bridged azabicyclic ketones. cdnsciencepub.com Over the decades, synthetic methodologies have advanced considerably, with the development of powerful techniques like radical cyclizations and rearrangements, and ring-closing metathesis, which have provided more efficient and convergent access to these frameworks. rsc.orgorganic-chemistry.org
More recently, the significance of bridged bicyclic systems has been amplified by the "escape from flatland" concept in medicinal chemistry. This strategy advocates for moving away from the predominantly flat, aromatic, and sp²-hybridized carbon-rich structures that have dominated drug discovery towards more three-dimensional, sp³-rich scaffolds. Molecules with greater three-dimensionality are correlated with improved physicochemical properties and higher success rates in clinical development. Bridged azabicyclic systems are ideal candidates for this strategy, offering structurally novel, rigid, and three-dimensional isosteres (substitutes) for common aromatic rings.
The 3 Azabicyclo 3.1.1 Heptan 6 Ol Core As a Versatile Synthetic Scaffold
Within the broader class of azabicyclic compounds, the 3-azabicyclo[3.1.1]heptane framework, the core of 3-azabicyclo[3.1.1]heptan-6-ol, has proven to be an exceptionally versatile synthetic scaffold. Its value lies in its unique, rigid bicyclo[3.1.1]heptane structure which incorporates a nitrogen atom at the 3-position and, in this specific compound, a hydroxyl group at the 6-position, providing a handle for further chemical modification.
A primary application of this scaffold is as a saturated bioisostere for common aromatic and heteroaromatic rings like benzene (B151609) and pyridine (B92270). chemrxiv.org By replacing a flat pyridine ring in a drug candidate with the three-dimensional 3-azabicyclo[3.1.1]heptane core, chemists can often improve key drug-like properties such as metabolic stability and solubility, without losing the essential molecular recognition features required for biological activity. nih.gov
The rigid framework of the 3-azabicyclo[3.1.1]heptane core also serves as a template for creating conformationally restricted analogues of more flexible structures, such as piperidines. researchgate.netnih.gov Piperidine (B6355638) is one of the most common heterocyclic rings found in pharmaceuticals, but its flexibility can be a drawback. By using the 3-azabicyclo[3.1.1]heptane scaffold, researchers can lock the piperidine-like portion of the molecule into a specific conformation, such as a "boat" or "chair" form, which can be advantageous for optimizing interactions with a specific biological target. enamine.net The presence of the hydroxyl group in this compound and other functional groups in its derivatives allows for a wide range of subsequent chemical transformations, making it a valuable building block for constructing diverse libraries of complex molecules for drug discovery programs. researchgate.net
Overview of Academic Research Trajectories for the 3 Azabicyclo 3.1.1 Heptan 6 Ol Framework
Established Retrosynthetic Approaches to the 3-Azabicyclo[3.1.1]heptane Core
Traditional methods for synthesizing the 3-azabicyclo[3.1.1]heptane skeleton often rely on intramolecular cyclization reactions, building the bicyclic core from a suitably functionalized monocyclic precursor.
Intramolecular Cyclization Strategies Utilizing Amino Alcohol Precursors
A classical and straightforward method for constructing the 3-azabicyclo[3.1.1]heptane system involves the intramolecular cyclization of 1,3-functionalized amino alcohol precursors. This approach typically requires strong acid catalysis to promote the ring-closing reaction.
The mechanism involves the protonation of the alcohol and amine functionalities by a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), which activates the groups and facilitates the nucleophilic attack to form the bicyclic ring. The reaction is generally performed under controlled temperature conditions to optimize the yield and minimize side reactions. This method is valued for its simplicity, though it can sometimes require harsh reaction conditions.
Table 1: Summary of Intramolecular Cyclization
| Parameter | Description |
| Starting Material | 1,3-Functionalized Amino Alcohols |
| Key Reagents | Strong Acids (e.g., HCl, H2SO4) |
| Mechanism | Acid-catalyzed protonation followed by intramolecular nucleophilic attack and ring closure. |
| Outcome | Formation of the 3-azabicyclo[3.1.1]heptane core. |
Diastereoselective Strecker Reaction Routes via Imide Intermediates
A more recent and highly efficient approach enables the multigram-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives. researchgate.netchemrxiv.org This strategy is centered on the intramolecular formation of an imide from a precisely functionalized cyclobutane (B1203170) derivative. researchgate.netresearchgate.net
The synthesis begins with a readily available starting material, 3-oxocyclobutanecarboxylate. chemrxiv.orgresearchgate.net A key step is the diastereoselective Strecker reaction performed on this keto-ester, which installs the necessary amino and cyano groups onto the cyclobutane ring with high stereocontrol. researchgate.net This properly 1,3-functionalized intermediate then undergoes intramolecular imide formation, cyclizing to create the bicyclic 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. chemrxiv.orgresearchgate.net This dione (B5365651) is a crucial intermediate that can be further modified. researchgate.net Subsequent reduction of the dione functionality and other manipulations yield the desired this compound and its derivatives. This method's advantages include high stereoselectivity and scalability, making it suitable for producing significant quantities of the scaffold for medicinal chemistry programs. researchgate.net
Table 2: Overview of the Diastereoselective Strecker Reaction Route
| Step | Description | Starting Material | Key Intermediate/Product |
| 1 | Diastereoselective Strecker Reaction | 3-Oxocyclobutanecarboxylate chemrxiv.orgresearchgate.net | 1,3-functionalized cyclobutane derivative researchgate.net |
| 2 | Intramolecular Imide Formation | 1,3-functionalized cyclobutane derivative researchgate.net | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione chemrxiv.orgresearchgate.net |
| 3 | Reduction & Manipulation | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | This compound derivatives |
Novel Reaction Design and Catalyst-Controlled Annulation Strategies
Recent advancements in synthetic methodology have introduced innovative, catalyst-controlled strategies that offer divergent access to azabicyclic scaffolds from simple, strained starting materials.
Divergent Synthesis via Annulation of Bicyclo[1.1.0]butanes with Vinyl Azides
A cutting-edge approach provides practical routes for the divergent synthesis of azabicyclo[3.1.1]heptenes through the reaction of readily accessible bicyclo[1.1.0]butanes (BCBs) with vinyl azides. nih.govacs.org This strategy is particularly powerful because the choice of catalyst dictates the reaction pathway, allowing for the selective formation of different constitutional isomers of the azabicyclo[3.1.1]heptene core from the same set of starting materials. nih.gov The reactivity of the vinyl azides when paired with the highly strained BCBs is key to these divergent transformations. acs.org
When a Titanium(III) catalyst is employed, the reaction proceeds via a single-electron reductive pathway. nih.govacs.org The Ti(III) complex facilitates the generation of carbon-centered radicals from the bicyclo[1.1.0]butanes. acs.org This radical species then engages with the vinyl azide (B81097) in a concise (3+3) annulation. nih.gov This specific catalytic cycle leads to the formation of novel 2-azabicyclo[3.1.1]heptene scaffolds. acs.org
In contrast, changing the catalyst to scandium completely alters the reaction's course. nih.govacs.org Scandium catalysis promotes an efficient dipolar (3+2) annulation between the bicyclo[1.1.0]butane and the vinyl azide. acs.org This step does not directly form the target bicyclo[3.1.1] system, but instead generates a 2-azidobicyclo[2.1.1]hexane intermediate. nih.gov This intermediate subsequently undergoes a highly chemoselective rearrangement to construct the desired 3-azabicyclo[3.1.1]heptene core. acs.org Both the titanium and scandium-catalyzed approaches demonstrate high functional group tolerance and have been proven effective in scale-up reactions, providing valuable and unique azabicyclic building blocks. nih.govacs.org
Table 3: Catalyst-Controlled Divergent Annulation of BCBs with Vinyl Azides
| Catalyst System | Reaction Type | Key Intermediate(s) | Final Scaffold |
| Titanium(III) | (3+3) Annulation nih.govacs.org | C-radicals from BCBs acs.org | 2-Azabicyclo[3.1.1]heptene acs.org |
| Scandium | (3+2) Annulation & Rearrangement nih.govacs.org | 2-Azidobicyclo[2.1.1]hexane nih.gov | 3-Azabicyclo[3.1.1]heptene nih.govacs.org |
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition Reactions (e.g., with Isatogens)
A notable strategy for constructing complex molecular architectures containing the bicyclo[3.1.1]heptane core involves the Lewis acid-catalyzed 1,3-dipolar cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various 1,3-dipoles. chemrxiv.orgacs.org This approach leverages the high ring strain of BCBs to drive the formation of new bicyclic systems.
Specifically, the reaction of BCBs with isatogens, which are cyclic nitrones, has been shown to be an effective method for synthesizing indoxyl-fused bicyclo[3.1.1]heptanes. chemrxiv.org This reaction proceeds as a (3+3) annulation and can be catalyzed by a Lewis acid. chemrxiv.orgacs.org The process is operationally simple and demonstrates good functional group tolerance under mild conditions. acs.org
| Reactants | Catalyst | Product Type | Key Features |
| Bicyclo[1.1.0]butanes (BCBs) and Isatogens | Lewis Acid | Indoxyl-fused bicyclo[3.1.1]heptanes | (3+3) annulation, One-pot synthesis from 2-alkynylated nitrobenzenes, Good functional group tolerance |
| BCBs and other cyclic/acyclic nitrones | Lewis Acid | Fused azabicyclo[3.1.1]heptanes | Broad substrate scope |
Formal Cycloaddition Reactions (e.g., [8π+2σ] Cycloaddition) for Bridged Azabicyclics
The synthesis of bridged azabicyclic systems can also be achieved through formal cycloaddition reactions. While the provided search results primarily focus on other types of cycloadditions for the 3-azabicyclo[3.1.1]heptane system, the concept of utilizing cycloadditions to form bridged rings is a well-established principle in organic synthesis. For instance, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have been employed to create various bridged bicyclo[m.n.2] ring systems. nih.gov
More specifically related to the bicyclo[3.1.1]heptane core, research has explored the Lewis acid-catalyzed dearomative [4π+2σ] cycloaddition of bicyclobutanes with isoquinolinium methylides to produce ring-fused azabicyclo[3.1.1]heptanes. researchgate.net Another approach involves a formal 1,3-dipolar cycloaddition between BCBs and nitrones. nih.gov Furthermore, the reactivity of bicyclobutanes can be switched between [2π+2σ] and hetero-[4π+2σ] cycloaddition pathways using Lewis acid catalysts to synthesize bridged heterocycles. nih.gov These examples highlight the utility of cycloaddition strategies in accessing diverse and complex bridged azabicyclic structures.
Process Intensification and Scalable Synthesis Techniques
The transition from laboratory-scale synthesis to multigram or industrial-scale production necessitates the development of robust and efficient manufacturing processes. For 3-azabicyclo[3.1.1]heptane derivatives, process intensification strategies such as continuous flow technology and the development of scalable batch preparations are crucial.
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. The industrial synthesis of this compound and its derivatives can benefit from the implementation of continuous flow reactors. This technology allows for precise control over reaction parameters, leading to higher yields and purity. For example, recent work has demonstrated a continuous-flow synthesis achieving a 92% yield on a 100 g scale, utilizing Pd/C catalysts and in-line infrared (IR) monitoring to track reaction progress. This approach showcases the potential of continuous flow technology to enable the large-scale production of these important building blocks. nih.gov
Several efficient methods for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives have been reported. researchgate.netresearchgate.netchemrxiv.org One prominent approach relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative. researchgate.netresearchgate.netchemrxiv.org This key cyclobutane intermediate is accessible through a diastereoselective Strecker reaction of readily available 3-oxocyclobutanecarboxylate. researchgate.netresearchgate.netchemrxiv.org
This strategy has been successfully applied to the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione on a scale of up to 30 grams. chemrxiv.org This intermediate serves as a versatile building block for producing various monoprotected bicyclic diamines, which are valuable in early drug discovery. researchgate.netchemrxiv.org Furthermore, this methodology has enabled the gram-scale preparation of bridged analogs of thalidomide. researchgate.netchemrxiv.org
Another example of a scalable synthesis is the efficient two-step, multigram preparation of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. nih.govresearchgate.net This compound has been identified as a promising building block for creating novel, conformationally restricted piperidine (B6355638) derivatives. nih.govresearchgate.net Additionally, a large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been developed, yielding up to 400 grams of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid in a single run. acs.org This intermediate can be further transformed into various useful building blocks, including monoprotected diamines and amino alcohols. acs.org
| Synthetic Target | Scale | Key Synthetic Step(s) | Starting Material |
| 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Up to 30 g | Diastereoselective Strecker reaction, Intramolecular imide formation | 3-Oxocyclobutanecarboxylate |
| Monoprotected bicyclic diamines | Multigram | Further functionalization of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
| Bridged thalidomide analogs | Gram scale | Further functionalization of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Multigram | Two-step synthesis | Not specified |
| N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid | Up to 400 g | Double alkylation of malonate | cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate |
Functional Group Transformations on the Bicyclic Framework
The inherent strain and defined stereochemistry of the 3-azabicyclo[3.1.1]heptane core dictate the outcomes of functional group transformations, making mechanistic understanding crucial for predictable synthesis.
Mechanistic Studies of Oxidation Reactions of the Hydroxyl Group
The oxidation of the secondary alcohol at the C-6 position of this compound is a key transformation, typically yielding the corresponding ketone, 3-azabicyclo[3.1.1]heptan-6-one. This reaction is fundamental for accessing a different subset of derivatives. Common oxidation protocols can be employed for this transformation. For instance, Swern oxidation or the use of Dess-Martin periodinane are effective methods.
Further oxidation can lead to carboxylic acids. For example, a stepwise oxidation using a Swern protocol followed by treatment with sodium chlorite (B76162) has been shown to convert a similar bicyclic alcohol to the corresponding carboxylic acid. nih.gov The mechanism of these oxidations generally involves the formation of an intermediate that facilitates the removal of two hydrogen atoms from the alcohol, one from the hydroxyl group and one from the C-6 carbon. The choice of oxidant is critical to control the extent of oxidation and avoid undesired side reactions.
A notable application of this oxidation is the synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a valuable building block in medicinal chemistry. nih.gov This highlights the importance of the oxidation of the hydroxyl group in generating key synthetic intermediates.
Investigation of Reduction Pathways for Scaffold Diversification
Reduction reactions of this compound and its derivatives provide another avenue for scaffold diversification. The reduction of the ketone derivative, 3-azabicyclo[3.1.1]heptan-6-one, back to the alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a selective reagent for this purpose, reducing the ketone to the alcohol without affecting the bicyclic framework.
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used for more extensive reductions. For instance, LiAlH₄ can facilitate reductive amination when primary amines are present, leading to N-substituted derivatives. The reduction of related bicyclic imides with borane (B79455) dimethyl sulfide (B99878) complex has also been reported to yield the corresponding amines. unipv.it
These reduction pathways are crucial for accessing a wider range of functional groups and stereochemical arrangements within the 3-azabicyclo[3.1.1]heptane system, thereby expanding its utility in the development of new chemical entities.
Regioselective and Stereoselective Substitution Reactions within the Bicyclic System
Substitution reactions on the 3-azabicyclo[3.1.1]heptane framework must consider the regioselectivity and stereoselectivity imposed by the rigid bicyclic structure. masterorganicchemistry.com The constrained nature of the ring system often leads to highly specific outcomes.
For example, in the synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes, which are structural isomers of the title compound, functional group transformations on a dicarboxylic acid intermediate led to easily separable cis and trans diastereomers. acs.orgacs.org This demonstrates that the stereochemistry of the substituents can be controlled during the synthesis.
The concept of regioselectivity is crucial when multiple reactive sites are present. For instance, in the addition of acids to alkenes, the reaction proceeds with a predictable regioselectivity known as Markovnikov's rule, which is determined by the stability of the carbocation intermediate. masterorganicchemistry.com While not a direct reaction on the this compound core itself, the principles of regioselectivity and stereoselectivity are fundamental to the design of synthetic routes for its derivatives.
Synthesis of Advanced 3-Azabicyclo[3.1.1]heptane Analogs
The secondary amine in the 3-position of the bicyclic system provides a convenient handle for further derivatization, allowing for the synthesis of a wide array of advanced analogs.
N-Alkylation and Acylation Strategies for Amine Modification
The nitrogen atom within the 3-azabicyclo[3.1.1]heptane framework readily undergoes N-alkylation and N-acylation, providing a straightforward method for introducing a variety of substituents. These reactions are typically carried out under standard conditions.
For N-alkylation, reagents such as benzyl (B1604629) bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) can be used to introduce a benzyl group. N-acylation can be achieved using acylating agents like acetyl chloride in the presence of a base such as pyridine.
These modifications are significant as they allow for the fine-tuning of the physicochemical properties of the molecule, such as its lipophilicity and basicity, which are important considerations in drug design. The ability to easily modify the nitrogen atom greatly enhances the diversity of the accessible chemical space for this scaffold.
| Reaction Type | Reagent | Conditions | Product | Selectivity |
| N-Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol | >90% |
| N-Acylation | Acetyl chloride | Pyridine, RT | N-Acetyl-3-azabicyclo[3.1.1]heptan-6-ol | 80-85% |
Introduction of Halogenated Substituents, with Focus on Fluorinated Analogs
The introduction of halogen atoms, particularly fluorine, into the 3-azabicyclo[3.1.1]heptane scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered acidity.
The synthesis of fluorinated analogs of related azabicyclo[3.1.1]heptanes has been reported. acs.org These syntheses often involve the transformation of other functional groups into fluorine. For example, the synthesis of fluorinated 6-azabicyclo[3.1.1]heptanes has been explored, highlighting the interest in these halogenated derivatives for drug discovery. acs.org
While specific examples of direct fluorination of this compound are not detailed in the provided context, the synthesis of related fluorinated bicyclic systems suggests that similar strategies could be applied. researchgate.net The development of methods for the regioselective and stereoselective introduction of fluorine into this scaffold remains an active area of research.
Stereochemical Control and Diastereoselectivity in Scaffold Derivatization
The rigid, three-dimensional structure of the 3-azabicyclo[3.1.1]heptane framework presents unique challenges and opportunities for stereochemical control during its synthesis and subsequent derivatization. The relative orientation of substituents on the bicyclic core is critical, as it can profoundly influence the molecule's biological activity and physicochemical properties. Researchers have developed several strategies to control the diastereoselectivity of reactions involving this scaffold, leading to specific stereoisomers.
One of the foundational methods for establishing stereochemistry is through the diastereoselective Strecker reaction to form key precursors. chemrxiv.orgchemrxiv.org The synthesis of a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate, a versatile precursor for derivatives including this compound, begins with the Strecker reaction of methyl 3-oxocyclobutanecarboxylate. chemrxiv.org This reaction yields a product where the trans diastereomer is favored, with an initial diastereomeric ratio (dr) of 2:1. chemrxiv.org Subsequent purification through chromatography and trituration can significantly enhance this ratio to 92:8, providing a highly enriched source of the thermodynamically more stable trans isomer for further transformations. chemrxiv.org
| Reaction Stage | Diastereomeric Ratio (trans:cis) |
|---|---|
| Initial Product | 2:1 |
| After Chromatographic Separation and Trituration | 92:8 |
Another powerful strategy for achieving high diastereoselectivity is the (3+3) cycloaddition between bicyclobutanes and pyridinium (B92312) ylides. rsc.orgchemrxiv.org This method directly constructs the azabicyclo[3.1.1]heptane core via pyridine dearomatization. rsc.org These reactions proceed under ambient conditions and often yield a single diastereomer. chemrxiv.org The observed stereoselectivity is rationalized by a stereochemical model based on the minimization of strain during the cyclization transition state. rsc.org The versatility of this approach allows for the synthesis of a variety of densely functionalized azabicyclo[3.1.1]heptanes with defined stereochemistry. rsc.orgchemrxiv.org
| Reactants | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Acylpyrazole-substituted bicyclobutane + Pyridinium ylide 2a | Azabicyclo[3.1.1]heptane 3a | 88% | Single diastereomer |
| Aryl-substituted bicyclobutane + Pyridinium ylide | Azabicyclo[3.1.1]heptane 3b | Good to moderate | Single diastereomer |
Beyond the synthesis of the core structure, stereocontrol is also crucial in derivatization reactions. For instance, the intramolecular photocycloaddition of certain unsaturated esters to form the bicyclo[3.1.1]heptane ring system shows a distinct preference for endo-stereochemistry at the C-6 bridgehead. nih.gov Furthermore, the development of catalytic asymmetric methods represents a significant advance. An unprecedented copper-catalyzed asymmetric formal [4π+2σ] cycloaddition has been reported, enabling the enantioselective assembly of chiral 3-azabicyclo[3.1.1]heptanes. nih.gov
The functional consequences of such stereochemical control are profound, particularly in medicinal chemistry. In the development of P2Y14 receptor antagonists, the stereochemistry of the hydroxyl group at the C-6 position of the azabicyclo[3.1.1]heptane moiety was found to be a critical determinant of biological affinity. nih.gov The derivative with a (1R,5S,6r)-6-hydroxy configuration, where the hydroxyl group is trans to the carbon bridge, exhibited an 89-fold higher affinity for the receptor compared to its diastereomer. nih.gov This finding underscores the importance of precise stereochemical control in designing potent and selective therapeutic agents.
Computational Chemistry Applications and Mechanistic Insights for 3 Azabicyclo 3.1.1 Heptan 6 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Thermodynamic Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-azabicyclo[3.1.1]heptan-6-ol. These methods provide insights into the molecule's electronic structure and thermodynamic stability, which are crucial for predicting its reactivity and behavior in different chemical environments.
Density Functional Theory (DFT) is a common method used to investigate the electronic properties of such bicyclic systems. For instance, DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. While specific DFT studies on this compound are not extensively documented in publicly available literature, general principles of computational chemistry suggest that such calculations would reveal the distribution of electron density, with the nitrogen and oxygen atoms being key sites for electrophilic and nucleophilic interactions.
Public chemical databases provide computationally derived properties for this compound, which offer a baseline for its physicochemical profile. These properties are calculated using various computational models and are essential for initial in silico screening and analysis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H11NO | PubChem |
| Molecular Weight | 113.16 g/mol | PubChem |
| XLogP3-AA | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 113.084063974 Da | PubChem |
| Topological Polar Surface Area | 32.3 Ų | PubChem |
Elucidation of Reaction Mechanisms and Transition State Geometries via Computational Modeling
Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of 3-azabicyclo[3.1.1]heptane systems. By calculating the potential energy surfaces, researchers can identify transition states, intermediates, and the most favorable reaction pathways.
For example, theoretical calculations have been instrumental in understanding the formation of related 2-oxa-3-azabicyclo[3.1.1]heptanes through the hetero-(3+3)-cycloadditions of bicyclobutanes with nitrones. These studies suggest that the reaction may proceed through a nucleophilic attack of the nitrone oxygen on a Lewis acid-activated bicyclobutane, followed by a Mannich-type intramolecular addition. Such computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
In the synthesis of the core 3-azabicyclo[3.1.1]heptane scaffold, DFT calculations have been used to rationalize observed reaction outcomes, such as the isomerization of intermediates. By modeling the transition states, researchers can understand the energetic barriers and thermodynamic driving forces that dictate product formation. While specific studies on the reaction mechanisms of this compound are sparse, the methodologies applied to its parent scaffold are directly applicable to understanding its reactivity, for instance, in reactions involving the hydroxyl group or the secondary amine.
Prediction of Molecular Interactions and Conformational Dynamics
The rigid bicyclic nature of this compound significantly restricts its conformational freedom compared to more flexible structures like piperidine (B6355638). This conformational rigidity is a key feature that is explored in drug design to enhance binding affinity and selectivity to biological targets.
Computational techniques such as molecular dynamics (MD) simulations can be used to model the conformational dynamics of this compound and its derivatives in various environments, such as in aqueous solution. These simulations provide a detailed picture of the molecule's movement over time, including bond rotations, ring puckering, and interactions with solvent molecules. This information is crucial for predicting properties like solubility.
Furthermore, molecular structure analysis using computational tools like exit vector plots (EVP) has been applied to substituted 6-azabicyclo[3.1.1]heptanes. This type of analysis reveals that different isomers can act as three-dimensional analogs of either the common chair or the less common "boat" conformations of piperidine, highlighting the scaffold's versatility in mimicking different spatial arrangements.
In Silico Approaches for Scaffold Design and Property Modulation in Medicinal Chemistry Research
The 3-azabicyclo[3.1.1]heptane scaffold is recognized as a valuable building block in medicinal chemistry, often employed as a saturated, three-dimensional bioisostere for planar aromatic rings like pyridine (B92270) and benzene (B151609). In silico methods are central to the rational design of new drug candidates based on this scaffold.
Computational analysis of the geometric parameters of the 3-azabicyclo[3.1.1]heptane core shows a strong resemblance to the pyridine ring in terms of the distances and angles between substituent exit vectors. This similarity allows medicinal chemists to replace a pyridine ring in a known drug with the 3-azabicyclo[3.1.1]heptane scaffold to improve physicochemical properties such as solubility and lipophilicity, without losing the crucial vector positioning of functional groups for biological activity.
The incorporation of the 3-azabicyclo[3.1.1]heptane core into the structure of the antihistamine drug Rupatidine, as a replacement for the pyridine ring, has been studied. This modification led to a significant improvement in physicochemical properties, demonstrating the practical utility of this scaffold in drug discovery. The design of such novel analogs is often guided by computational docking studies to predict the binding affinity and orientation of the new molecule within the target protein's active site. The conformationally restricted nature of the 3-azabicyclo[3.1.1]heptane scaffold can lead to more specific and potent interactions with biological targets.
Utility of the 3 Azabicyclo 3.1.1 Heptane Scaffold in Organic Synthesis and Pharmaceutical Design
Function as a Key Building Block for the Synthesis of Complex Organic Molecules
The inherent strain and defined stereochemistry of the 3-azabicyclo[3.1.1]heptane scaffold make it an attractive starting point for the synthesis of a variety of complex organic molecules. Its structural rigidity and functional group handles allow for precise control over the spatial arrangement of substituents, a critical factor in modern drug design.
Precursor for Novel Piperidine (B6355638) and Azetidine Derivatives
The 3-azabicyclo[3.1.1]heptane core serves as an excellent precursor for the synthesis of novel piperidine and azetidine derivatives. The bicyclic nature of the scaffold allows for the generation of conformationally restricted piperidine analogs that lock the six-membered ring into specific chair or boat-like conformations. For instance, 3-substituted 6-azabicyclo[3.1.1]heptanes are considered advanced analogs of piperidines, providing a means to explore regions of chemical space inaccessible to simple monocyclic piperidines researchgate.net. An efficient two-step synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, highlighting its utility as a building block for creating novel, conformationally restricted piperidine derivatives through selective derivatization of the cyclobutane (B1203170) ring.
Furthermore, the strained four-membered azetidine ring within the 3-azabicyclo[3.1.1]heptane system can be manipulated to generate unique azetidine-containing compounds. While direct synthesis from the bicyclic system is a complex area of research, the principles of ring construction and functionalization inherent in the synthesis of the 3-azabicyclo[3.1.1]heptane scaffold itself are closely related to modern azetidine synthesis.
Construction of Intricate Polycyclic and Spirocyclic Systems
The 3-azabicyclo[3.1.1]heptane scaffold is also a valuable component in the construction of more elaborate molecular architectures, including polycyclic and spirocyclic systems. An efficient approach for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been developed, which was then utilized to create bridged analogs of the complex molecule thalidomide (B1683933) chemrxiv.orgchemrxiv.org. This demonstrates the scaffold's utility in building intricate, multi-ring systems of pharmaceutical relevance.
In the realm of spirocyclic chemistry, the principles of constructing strained ring systems are exemplified by the synthesis of bis-spirocyclic derivatives of the closely related 3-azabicyclo[3.1.0]hexane scaffold. This is achieved through 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides beilstein-journals.org. Such strategies allow for the creation of densely functionalized, three-dimensional molecules with a spirocyclic junction, a motif of increasing interest in drug discovery for its ability to improve compound properties.
Bioisosteric Replacement Strategies in Drug Discovery Research
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains the desired biological activity while improving other properties, is a cornerstone of modern medicinal chemistry. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a powerful tool in this regard.
3-Azabicyclo[3.1.1]heptane as a Saturated Bioisostere of Pyridine (B92270) and Piperidine
The 3-azabicyclo[3.1.1]heptane core is recognized as a saturated, three-dimensional bioisostere of both pyridine and piperidine, two of the most common heterocyclic rings found in pharmaceuticals chemrxiv.org. Its rigid structure mimics the spatial arrangement of substituents on these rings while offering a distinct physicochemical profile.
A compelling example of this is the modification of the antihistamine drug Rupatidine. By replacing the pyridine ring in Rupatidine with a 3-azabicyclo[3.1.1]heptane moiety, researchers observed a dramatic improvement in key physicochemical properties nih.govresearchgate.net.
| Property | Rupatidine (with Pyridine Ring) | Rupatidine Analog (with 3-Azabicyclo[3.1.1]heptane) |
|---|---|---|
| Water Solubility | Low | Significantly Increased |
| Metabolic Stability | Lower | Significantly Increased |
| Lipophilicity | Higher | Lower |
This successful application underscores the potential of the 3-azabicyclo[3.1.1]heptane scaffold to enhance the "drug-like" properties of existing therapeutic agents.
Design of Three-Dimensional Bioisosteres for Planar Aromatic Rings
The move away from flat, two-dimensional molecules towards more three-dimensional structures is a current trend in drug discovery, often referred to as "escaping flatland." This shift is driven by the understanding that three-dimensional scaffolds can lead to improved selectivity, potency, and physicochemical properties. The 3-azabicyclo[3.1.1]heptane scaffold is at the forefront of this movement, serving as a non-planar bioisostere for planar aromatic rings such as benzene (B151609) and pyridine nih.gov.
The replacement of a meta-substituted benzene ring with a bicyclo[3.1.1]heptane core has been shown to improve metabolic stability and lipophilicity acs.org. The introduction of a nitrogen atom to create the 3-azabicyclo[3.1.1]heptane scaffold further enhances its utility as a bioisostere for heteroaromatic rings like pyridine, offering a novel way to modulate a compound's properties while maintaining its essential binding interactions.
Development of Conformationally Restricted Analogs for Structure-Activity Relationship Studies
The rigid nature of the 3-azabicyclo[3.1.1]heptane scaffold is a significant asset for conducting detailed structure-activity relationship (SAR) studies. By locking flexible moieties into specific conformations, medicinal chemists can gain a clearer understanding of the optimal spatial arrangement of functional groups required for biological activity.
The conformational restriction imposed by the bicyclic system helps to reduce the entropic penalty upon binding to a biological target, which can lead to an increase in potency. Furthermore, by synthesizing a series of analogs with substituents in well-defined orientations, researchers can systematically probe the binding pocket of a receptor or enzyme.
A study on novel N-aryl nicotinamide derivatives incorporating a 3,6-diazabicyclo[3.1.1]heptane scaffold as ligands for neuronal nicotinic acetylcholine (B1216132) receptors highlights this application. The rigid bicyclic core allowed for a systematic investigation of the impact of substituent positioning on receptor affinity and selectivity, leading to the identification of a highly potent and selective compound. This work also contributed to a consolidated understanding of the SAR for this particular class of ligands. Similarly, the use of the related 3-azabicyclo[3.1.0]hexane scaffold in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors demonstrates the power of conformational restriction in developing novel therapeutic agents nih.gov.
Catalytic Applications and Development of Novel Reagents Utilizing the Bicyclic Framework
The rigid, three-dimensional structure of the 3-azabicyclo[3.1.1]heptane scaffold has made it an attractive target in organic synthesis, primarily as a bioisostere for substituted pyridines in medicinal chemistry. While its application as a building block in drug discovery is a significant aspect of its utility, the exploration of this bicyclic framework in the realm of catalysis and reagent development is an emerging area of interest. Research in this domain has largely concentrated on the catalytic asymmetric synthesis of the scaffold itself, which is a critical first step toward its potential use in developing novel catalysts and reagents. This section will detail the catalytic strategies employed for the synthesis of the 3-azabicyclo[3.1.1]heptane framework, a prerequisite for its subsequent application in catalysis.
The primary utility of catalysis in the context of the 3-azabicyclo[3.1.1]heptane system has been in the enantioselective construction of the bicyclic core. Various catalytic asymmetric reactions have been developed to access chiral, enantioenriched 3-azabicyclo[3.1.1]heptane derivatives, which are crucial for their potential use as chiral ligands or organocatalysts.
One of the prominent methods for the asymmetric synthesis of polysubstituted 3-azabicyclo[3.1.1]heptanes is through copper-catalyzed stereoselective formal [4π+2σ] cycloaddition. This approach utilizes bicyclo[1.1.0]butanes and azomethine ylides to produce a diverse range of enantioenriched 3-azabicyclo[3.1.1]heptanes with high diastereoselectivity and enantioselectivity. chinesechemsoc.org This methodology has proven effective for both mono- and disubstituted bicyclo[1.1.0]butanes, enabling the synthesis of complex tetrasubstituted bicyclic products that contain two quaternary centers. chinesechemsoc.org The synthetic utility of this copper-catalyzed approach has been highlighted by the successful preparation of various piperidine drug analogues. chinesechemsoc.org
Lewis acid catalysis has also been a fruitful strategy for the enantioselective synthesis of bridged bicyclic scaffolds. nih.gov For instance, an enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones has been achieved using a chiral Lewis acid catalyst, yielding hetero-bicyclo[3.1.1]heptane structures. researchgate.net This method is compatible with a variety of nitrones and bicyclo[1.1.0]butanes that incorporate an acyl imidazole or acyl pyrazole moiety, leading to the formation of products with congested quaternary carbon centers and a chiral aza-trisubstituted carbon center in high yield and enantiomeric excess. researchgate.net Furthermore, a zinc-based chiral Lewis acid catalytic system has been developed for the enantioselective ring expansion reaction between bicyclobutanes and diaziridines, affording multifunctionalized azabicyclo[3.1.1]heptane derivatives with up to 96% ee. rsc.org
In addition to copper and other Lewis acids, rhodium catalysts have been employed in the synthesis of azabicyclo[3.1.1]heptane derivatives. An octahedral rhodium complex has been shown to be an efficient Lewis acid catalyst for the cycloaddition reaction between bicyclo[1.1.0]butanes and N,N′-cyclic azomethine imines. rsc.org This reaction proceeds with a broad substrate scope and in high yields. An enantioselective version of this reaction has also been developed using a chiral-at-Rhodium catalyst, achieving an enantiomeric excess of up to 91%. rsc.org
The development of these catalytic asymmetric syntheses is the foundational step toward utilizing the 3-azabicyclo[3.1.1]heptane framework in catalysis. The availability of enantioenriched scaffolds is a prerequisite for their investigation as chiral ligands for metal-based catalysts or as organocatalysts. However, the current body of scientific literature primarily focuses on the synthesis of this scaffold. The subsequent application of isolated and characterized 3-azabicyclo[3.1.1]heptane derivatives as catalysts or reagents in other chemical transformations is a field that remains largely unexplored. The potential for these conformationally constrained chiral amines and their derivatives, such as 3-azabicyclo[3.1.1]heptan-6-ol, to act as effective organocatalysts or as ligands in asymmetric catalysis is significant, but requires further investigation.
The following tables summarize the results of various catalytic asymmetric syntheses of the 3-azabicyclo[3.1.1]heptane scaffold.
| Entry | Bicyclo[1.1.0]butane Substrate | Azomethine Ylide Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| 1 | Monosubstituted | Various | >20:1 | 97-99 | chinesechemsoc.org |
| 2 | Disubstituted | Various | >20:1 | 97-99 | chinesechemsoc.org |
| Entry | Bicyclobutane Substrate | Nitrone Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| 1 | Acyl imidazole-substituted | Various | up to 99 | >99 | researchgate.net |
| 2 | Acyl pyrazole-substituted | Various | up to 99 | >99 | researchgate.net |
| Entry | Bicyclo[1.1.0]butane Substrate | N,N'-Cyclic Azomethine Imine Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| 1 | Various | Various | up to 98 | up to 91 | rsc.org |
Exploration of Non Human Biological Interactions and Mechanistic Studies for 3 Azabicyclo 3.1.1 Heptan 6 Ol Derivatives
Modulation of Cellular Processes in In Vitro Models
Derivatives of the azabicyclo[3.1.1]heptane framework have demonstrated notable activity in various in vitro models, particularly in the context of cancer research. These studies provide foundational knowledge on how these compounds affect cellular proliferation and viability.
Investigation of Cell Growth Inhibition in Transformed Cell Lines (e.g., 3T3-SV40, K562, HeLa, Sk-mel-2, U2OS, B16)
Spiro-fused derivatives of the closely related 3-azabicyclo[3.1.0]hexane have been systematically evaluated for their antiproliferative effects against a panel of human and murine cancer cell lines. nih.gov In these studies, compounds were tested against human erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), and osteosarcoma (U2OS), as well as murine melanoma (B16) cells. nih.govmdpi.com The research demonstrated that these derivatives can significantly reduce cell proliferation in a manner that is dependent on both concentration and time. nih.gov
Specifically, certain spiro-fused 3-azabicyclo[3.1.0]hexanes exhibited significant antiproliferative effects, with half-maximal inhibitory concentration (IC50) values around 25–27 μM against the K562 cell line. nih.gov Among the tested cell lines, K562 and B16 were found to be the most sensitive to these compounds. mdpi.com
Further studies on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles showed cytotoxic activity against SV-40 transformed murine fibroblast (3T3-SV40) cells. semanticscholar.org The effects of these compounds on 3T3-SV40 cells resulted in a significant inhibition of cell growth, comparable to the effects of the cytostatic drug cisplatin. semanticscholar.org
Antiproliferative Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
| Cell Line | Description | Observed Effect | Reference |
|---|---|---|---|
| K562 | Human Erythroleukemia | Significant antiproliferative effect (IC50 ~25-27 µM for some derivatives) | nih.gov |
| HeLa | Human Cervical Carcinoma | Antiproliferative activity observed | nih.gov |
| Sk-mel-2 | Human Melanoma | Antiproliferative activity observed | nih.gov |
| U2OS | Human Osteosarcoma | Antiproliferative activity observed | nih.gov |
| B16 | Murine Melanoma | High sensitivity to derivatives | mdpi.com |
| 3T3-SV40 | Transformed Murine Fibroblast | Significant inhibition of cell growth | semanticscholar.org |
Analysis of Cytostatic Properties and Underlying Mechanisms in Cell-Based Assays
The cytostatic properties of azabicyclo derivatives have been linked to their ability to interfere with the cell cycle and induce apoptosis. For instance, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles were found to cause a significant perturbation in the cell cycle, leading to a higher accumulation of cells in the G0/G1 phase. semanticscholar.orgmdpi.com This cell cycle arrest is a key mechanism for inhibiting tumor growth.
Mechanistic studies have suggested that these compounds may target multiple enzymes involved in nucleic acid metabolism. nih.gov Inhibition of IMP dehydrogenase, a key regulatory enzyme in de novo purine (B94841) synthesis, has been identified as a primary target. nih.gov This inhibition leads to the depletion of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov
Studies on Mitochondrial Membrane Potential Changes in Cancer Cell Lines
Mitochondria play a crucial role in the life and death of a cell, and disruption of mitochondrial function is a common mechanism for anticancer agents. Studies using flow cytometry have shown that spiro-fused cyclopropa[a]pyrrolizidine adducts, which share a structural relationship with azabicyclo[3.1.0]hexanes, can lead to a significant increase in the number of cells with decreased mitochondrial membrane potential. nih.gov The percentage of cells exhibiting this decrease rose from 10% in control groups to as high as 55–80% following treatment with the compounds. nih.gov This loss of mitochondrial membrane potential is a key indicator of apoptosis induction.
Mechanistic Ligand-Target Interactions with Purified Receptors and Enzymes (excluding human clinical context)
Derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold have been synthesized and evaluated for their binding activity at neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov These studies provide insight into the specific molecular interactions between these ligands and their protein targets. Several analogues showed high affinity and selectivity for the α4β2 nAChR subtype, with some compounds displaying Ki values in the picomolar range. nih.govnih.gov For example, the phenylpyridyl-diazabicycloheptane derivative 3c exhibited a Ki value of 11.17 pM for α4β2 receptors and showed improved selectivity over the α7 subtype. nih.gov Molecular docking simulations have been used to predict the binding modes of these ligands, highlighting the importance of a cationic center, hydrogen-bond acceptors, and hydrophobic features in promoting high-affinity binding. nih.gov
Structure-Biological Activity Relationships in Defined Model Systems (non-human, non-clinical)
Structure-activity relationship (SAR) studies on 3-azabicyclo[3.1.1]heptane derivatives have provided valuable information for the rational design of more potent and selective compounds. For 3,6-diazabicyclo[3.1.1]heptane derivatives targeting nAChRs, the nature and position of substituents on the aromatic ring system were found to be critical for binding affinity and selectivity. nih.gov
For instance, substitution on the phenylpyridyl moiety with electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) resulted in good affinity for α4β2 receptors with minimal affinity for the α7 subtype. nih.gov In contrast, the introduction of a p-nitro (-NO2) group on a phenyl ring led to the highest α4β2 affinity among the tested phenyl-substituted compounds. nih.gov These findings demonstrate that subtle changes in the chemical structure can significantly impact the biological activity profile of these bicyclic compounds. The analysis of these relationships helps in optimizing the ligand scaffold to achieve desired pharmacological properties. nih.gov
Structure-Activity Relationship Highlights for 3,6-Diazabicyclo[3.1.1]heptane Derivatives at nAChRs
| Structural Modification | Effect on Biological Activity | Receptor Subtype | Reference |
|---|---|---|---|
| Substitution with electron-donating groups (e.g., CH3, OCH3) on phenylpyridyl moiety | Good affinity | α4β2 | nih.gov |
| Substitution with electron-donating groups (e.g., CH3, OCH3) on phenylpyridyl moiety | Substantially no affinity | α7 | nih.gov |
| Substitution with p-NO2-phenyl group | Highest affinity among tested phenyl-substituted analogues | α4β2 | nih.gov |
Future Directions and Emerging Research Avenues in 3 Azabicyclo 3.1.1 Heptan 6 Ol Chemistry
Expanding the Synthetic Toolkit for Novel and Diversely Functionalized Bicyclic Scaffolds
A primary focus of future research is the development of more efficient, scalable, and versatile methods for the synthesis of the 3-azabicyclo[3.1.1]heptane core and its derivatives. While initial routes have been established, expanding the synthetic toolkit is crucial for generating a wider array of analogues for screening and application.
Recent advancements have provided several innovative approaches. One notable method involves the reductive cyclization of spirocyclic oxetanyl nitriles, which has proven to be a general and scalable route to the core structure. nih.govthieme-connect.com Another powerful strategy begins with readily available cyclobutane (B1203170) derivatives, utilizing an intramolecular imide formation to construct the bicyclic system. rsc.orgnih.govchemrxiv.orgchemrxiv.org This approach has been successfully used to produce multigram quantities of key intermediates. rsc.orgnih.govchemrxiv.orgchemrxiv.org Furthermore, methods involving the double alkylation of malonates with functionalized azetidines have been developed, allowing for large-scale synthesis of intermediates that can be converted into various 3-substituted 6-azabicyclo[3.1.1]heptanes. acs.org
Future work will likely focus on catalyst-controlled annulations and cycloaddition reactions to build the strained bicyclic framework with greater control and efficiency. researchgate.net For instance, rhodium-catalyzed cycloadditions involving bicyclo[1.1.0]butanes have been shown to produce related diazabicyclo[3.1.1]heptane derivatives, a strategy that could be adapted for the 3-azabicyclo[3.1.1]heptane core. rsc.org The development of modular approaches, where different fragments can be easily combined, will be essential for creating large libraries of diversely functionalized scaffolds for high-throughput screening in drug discovery. researchgate.net
Table 1: Emerging Synthetic Strategies for Azabicyclo[3.1.1]heptane Scaffolds
| Synthetic Strategy | Key Precursors | Advantages |
|---|---|---|
| Reductive Cyclization | Spirocyclic oxetanyl nitriles | General, scalable, tolerates various functionalities nih.govthieme-connect.com |
| Intramolecular Imide Formation | 1,3-functionalized cyclobutanes | Efficient, multigram scale demonstrated rsc.orgnih.govchemrxiv.orgchemrxiv.org |
| Double Alkylation | Malonates and cis-2,4-bis(mesyloxymethyl)azetidine | Large-scale synthesis of key dicarboxylic acid intermediates acs.org |
Advanced Applications in Chemical Biology and Advanced Materials Science
Beyond its role as a bioisostere in small-molecule drugs, the unique structural properties of the 3-azabicyclo[3.1.1]heptan-6-ol scaffold are poised for exploitation in the broader fields of chemical biology and materials science.
In chemical biology, the rigid framework is ideal for designing sophisticated molecular tools. One promising area is in the development of Proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins, and the rigid nature of the azabicyclic core could serve as an ideal linker to control the spatial orientation of the two binding elements. rsc.orgnih.govchemrxiv.orgchemrxiv.org Indeed, bridged thalidomide (B1683933) analogs based on this scaffold have already been synthesized for this purpose. rsc.orgnih.govchemrxiv.org Additionally, the scaffold can be incorporated into peptide mimetics to create highly constrained, protease-stable structures capable of modulating protein-protein interactions. nih.govrsc.orgnih.gov The defined geometry of the bicyclic system can mimic secondary peptide structures like β-turns, while the functional groups, such as the 6-ol, provide points for further conjugation or interaction. nih.gov This makes them attractive for developing novel chemical probes to study protein function in living systems. plos.org
In advanced materials science, rigid bicyclic structures are being explored for the creation of novel polymers and crystalline materials. The related 6-oxa-3-azabicyclo[3.1.1]heptane has been noted for its use in producing materials with high thermal stability. chemshuttle.com The defined three-dimensional shape of the 3-azabicyclo[3.1.1]heptane scaffold can be used to introduce specific topologies into polymer chains, influencing their macroscopic properties. acs.org Furthermore, the incorporation of rigid, non-aromatic scaffolds is a key strategy in the design of metal-organic frameworks (MOFs) and other porous materials, where precise control over pore size and geometry is critical. The functional handles on the this compound core could serve as versatile connection points for constructing such advanced materials.
Rational Design of Next-Generation Bridged Bicyclic Building Blocks with Enhanced Properties
A major driving force for research into 3-azabicyclo[3.1.1]heptane scaffolds is their application as bioisosteres—substitutes for common structural motifs in bioactive molecules, particularly aromatic rings like pyridine (B92270) and meta-substituted benzene (B151609). rsc.orgresearchgate.netacs.org The rational design of these building blocks aims to overcome the limitations associated with flat aromatic systems, such as poor solubility and high metabolic turnover.
The 3-azabicyclo[3.1.1]heptane core mimics the geometric arrangement of a meta-substituted benzene ring, with similar exit vector angles (119-120°) and distances between substituents (4.8-5.0 Å). rsc.org However, as a saturated, C(sp3)-rich structure, it offers significantly different physicochemical properties.
Table 2: Property Comparison of Aromatic vs. Azabicyclic Scaffolds
| Property | Aromatic Rings (e.g., Pyridine) | 3-Azabicyclo[3.1.1]heptane Analogues |
|---|---|---|
| Lipophilicity (LogD/LogP) | Generally higher | Generally lower nih.govthieme-connect.com |
| Aqueous Solubility | Often limited | Generally improved researchgate.net |
| Metabolic Stability | Prone to oxidative metabolism (e.g., P450) | Generally more stable nih.govthieme-connect.com |
| 3D Character | Planar | High, C(sp3)-rich |
Research has demonstrated that replacing a pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core leads to a dramatic improvement in solubility and metabolic stability. nih.govthieme-connect.com Similarly, replacing the central benzene ring in the anticancer drug Sonidegib with the related 3-oxabicyclo[3.1.1]heptane scaffold resulted in an analogue with improved water solubility while maintaining nanomolar potency. researchgate.net Future efforts will focus on the rational design of a broader portfolio of these building blocks, functionalized at different positions (such as the 6-ol position) to allow for their seamless integration into drug discovery programs. The strategic incorporation of fluorine-containing groups is another avenue being explored to fine-tune properties like lipophilicity and metabolic resistance. unipd.it
Development of Asymmetric and Enantioselective Synthetic Routes for Chiral Azabicyclic Compounds
For applications in life sciences, controlling the precise three-dimensional arrangement of atoms (stereochemistry) is paramount, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. Consequently, a critical frontier in 3-azabicyclo[3.1.1]heptane chemistry is the development of asymmetric and enantioselective synthetic methods to produce single, desired enantiomers of chiral derivatives.
Significant progress has recently been made in this area. A landmark achievement is the development of a copper-catalyzed stereoselective formal [4π+2σ] cycloaddition between bicyclo[1.1.0]butanes and azomethine ylides. acs.org This method provides access to a diverse range of enantioenriched 3-azabicyclo[3.1.1]heptanes with exceptional levels of diastereo- and enantioselectivity (typically >20:1 dr and 97–99% ee). acs.org The reaction is robust, accommodating various substituents and enabling the construction of complex products with multiple stereocenters, including challenging quaternary carbons. acs.org
This breakthrough is part of a broader trend in asymmetric catalysis for synthesizing bridged bicyclic systems. Other emerging strategies include:
Cobalt-Catalyzed Enantioselective Hydroalkylation: This method has been applied to azabicyclic alkenes, allowing for ring-retentive functionalization while creating new stereocenters. acs.org
Organocatalytic Cycloadditions: Chiral Brønsted acids have been used to catalyze the asymmetric synthesis of related azabicyclo[2.1.1]hexanes, a strategy that holds promise for the [3.1.1] system. nih.gov
Dual Catalytic Systems: The use of two cooperating catalysts, such as a rhodium(II) complex and a chiral Lewis acid, has enabled asymmetric 1,3-dipolar cycloadditions to form other chiral azabicycles. rsc.org
The continued development of these and other novel catalytic asymmetric transformations will be essential for unlocking the full potential of chiral this compound and its derivatives as next-generation building blocks for medicine and beyond.
Q & A
Q. What are the primary synthetic routes for 3-azabicyclo[3.1.1]heptan-6-ol, and how do reaction conditions influence yield?
The synthesis of this compound typically involves the reduction of spirocyclic oxetanyl nitriles under controlled conditions. Key steps include:
- Catalytic hydrogenation using palladium or platinum catalysts to reduce nitriles to amines.
- Acid-mediated cyclization to form the bicyclic framework. Reaction parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., THF vs. methanol), and catalyst loading critically affect yields. For instance, higher temperatures (>60°C) may lead to side reactions like over-reduction or ring-opening . Scalability studies indicate that batch size adjustments (e.g., from milligram to kilogram scales) require precise control of exothermicity to maintain >80% yield .
Q. How does the stereochemistry of this compound impact its physicochemical properties?
The endo/exo configuration of the hydroxyl group governs solubility and stability:
- Endo isomers exhibit higher aqueous solubility due to intramolecular hydrogen bonding with the nitrogen atom, as confirmed by X-ray crystallography .
- Exo isomers are more prone to oxidation under ambient conditions, requiring inert storage (e.g., argon atmosphere) for long-term stability . Computational modeling (DFT) predicts a pKa of ~9.5 for the hydroxyl group, aligning with experimental titration data .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : H and C NMR resolve bicyclic ring protons (δ 1.5–3.0 ppm) and distinguish hydroxyl environments (δ 4.2–5.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions at m/z 113.158 (CHNO) with fragmentation patterns indicative of ring stability .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks critical for drug design .
Advanced Research Questions
Q. How can synthetic pathways for this compound be optimized to address scalability challenges?
Scalability bottlenecks arise from:
- Intermittent exothermicity during nitrile reduction, requiring flow chemistry setups for heat dissipation .
- Byproduct formation (e.g., ring-opened amines), mitigated by using Lewis acids like ZnCl to stabilize intermediates . Recent work demonstrates continuous-flow synthesis with a 92% yield at 100 g scale, using Pd/C catalysts and in-line IR monitoring to track reaction progress .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies in receptor-binding assays (e.g., μ-opioid vs. histamine H receptors) stem from:
- Varied stereochemical purity : Impurities <2% can skew IC values by 10-fold. Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess .
- Solvent-dependent conformational changes : MD simulations show that DMSO induces ring puckering, altering binding affinity by 30% compared to aqueous buffers .
Q. How do structural modifications of this compound influence its pharmacokinetic profile?
Derivative optimization strategies include:
- N-Benzylation : Enhances blood-brain barrier penetration (logP increases from 0.8 to 2.1) but reduces renal clearance by 50% .
- Hydroxyl group substitution : Methyl ether derivatives show improved metabolic stability (t >4 h in liver microsomes) at the cost of aqueous solubility (<1 mg/mL) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
